REACTION_CXSMILES
|
C([O-])=O.[NH4+].C([N:12]1[CH:18]2[CH2:19][CH2:20][CH:13]1[CH2:14][N:15]([CH3:21])[CH2:16][CH2:17]2)C1C=CC=CC=1>[Pd].C(O)C>[CH3:21][N:15]1[CH2:16][CH2:17][CH:18]2[NH:12][CH:13]([CH2:20][CH2:19]2)[CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2CN(CCC1CC2)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2-3 h
|
Duration
|
2.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered and to the filtrate TFA (0.5 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2CCC(CC1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |